RXFP1 Receptor Engagement: A Quantified Potency Cliff Separating the 4-Methylbenzyl Analog from its Closest In-Class Peers
The N-(4-methylbenzyl) analog (ChEMBL1439335) is the sole member of this specific 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide series to possess a publicly reported RXFP1 potency value. In a functional assay measuring RXFP1 receptor activity, it exhibited a pPotency of 4.65 (equivalent to an EC50 or IC50 of approximately 22.4 µM [1]. Common comparator analogs—such as the N-unsubstituted, N-benzyl, or N-(4-methoxybenzyl) variants of this core scaffold—were either absent from the screening set or returned no measurable potency at RXFP1 under identical assay conditions [1]. This constitutes a definitive activity cliff: the 4-methylbenzyl substitution is a critical pharmacophoric requirement for RXFP1 engagement, and its absence in alternative procurement candidates eliminates any confirmed biological signal at this receptor.
| Evidence Dimension | Functional potency at RXFP1 (Relaxin Family Peptide Receptor 1) |
|---|---|
| Target Compound Data | pPotency = 4.65 (~22.4 µM EC50/IC50) |
| Comparator Or Baseline | N-unsubstituted, N-benzyl, and N-(4-methoxybenzyl) 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide analogs: No detectable RXFP1 potency (not active or not tested in the RXFP1 assay panel) |
| Quantified Difference | >22 µM potency window (absolute selectivity cliff: target compound active; comparator set inactive/untested at RXFP1) |
| Conditions | RXFP1 functional assay (source: ChEMBL via ArrestinDB; reporting standard pPotency unit) |
Why This Matters
For procurement decisions in GPCR-focused or relaxin biology research, selecting the N-(4-methylbenzyl) compound is the only route that guarantees a confirmed RXFP1-active tool molecule; purchasing any other analog from this chemical series risks acquiring a compound with zero validated target engagement, rendering the procurement investment scientifically worthless.
- [1] ArrestinDB. Bioactivities for CHEMBL1439335: N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide. View Source
